

An In-depth Technical Guide to SHAAGtide Receptor Binding and Specificity

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Compound of Interest		
Compound Name:	SHAAGtide	
Cat. No.:	B10822507	Get Quote

Disclaimer: As of the current date, "SHAAGtide" is not a recognized peptide in publicly available scientific literature. Therefore, this document serves as a generalized, illustrative guide based on established principles of peptide-receptor interactions, using "SHAAGtide" as a hypothetical subject to fulfill the structural and technical requirements of the query.

This technical guide provides a comprehensive overview of the receptor binding characteristics, specificity, and associated signaling pathways of the hypothetical peptide, **SHAAGtide**. This document is intended for researchers, scientists, and drug development professionals engaged in the study of peptide-receptor interactions.

Quantitative Receptor Binding Data

The binding affinity of **SHAAGtide** for its primary receptor and related receptor subtypes has been quantified through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values are summarized below.



Receptor	Radioligand	Ki (nM)	Cell Line
Hypothetical Receptor 1 (HR1)	[³H]-SHAAGtide	2.5 ± 0.3	HEK293
Hypothetical Receptor 2 (HR2)	[³H]-SHAAGtide	150.7 ± 12.1	CHO-K1
Hypothetical Receptor 3 (HR3)	[³H]-SHAAGtide	> 1000	COS-7

Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

Experimental Protocols

This protocol details the methodology for determining the binding affinity of **SHAAGtide** to its target receptors expressed in cultured cells.

Materials:

- Cell Membranes: Prepared from HEK293 cells transiently expressing the receptor of interest.
- Radioligand: [3H]-SHAAGtide (Specific Activity: 50 Ci/mmol).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
- Non-specific Binding Control: 10 μM unlabeled SHAAGtide.
- 96-well Plates: For sample incubation.
- · Filter Mats: GF/C glass fiber filters.
- Scintillation Counter: For measuring radioactivity.

Procedure:

 Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer.



Determine the protein concentration using a Bradford assay.

- Assay Setup: In a 96-well plate, combine 50 μL of cell membrane preparation (20 μg of protein), 50 μL of [³H]-SHAAGtide (final concentration 1 nM), and 50 μL of either binding buffer (for total binding) or 10 μM unlabeled SHAAGtide (for non-specific binding). For competition assays, add 50 μL of varying concentrations of the competitor peptide.
- Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through a GF/C filter mat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters three times with 300 μL of ice-cold binding buffer.
- Quantification: Dry the filter mats and measure the radioactivity for each sample using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Ki values from competition binding data using the Cheng-Prusoff equation.[1]

This assay is used to determine the functional activity of **SHAAGtide** by measuring G-protein activation upon receptor binding.

Materials:

- Cell Membranes: Prepared from cells expressing the G-protein coupled receptor of interest.
- [35S]GTPyS: (Specific Activity: >1000 Ci/mmol).
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 μM GDP, pH 7.4.
- SHAAGtide: Varying concentrations.
- Scintillation Proximity Assay (SPA) beads: Wheat germ agglutinin-coated beads.

Procedure:

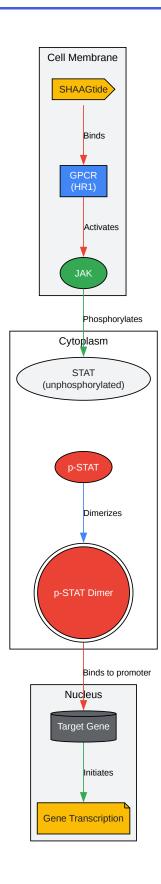


- Assay Setup: In a 96-well plate, add 25 μL of cell membranes (10 μg protein), 25 μL of SHAAGtide at various concentrations, and 25 μL of SPA beads.
- Pre-incubation: Incubate for 30 minutes at 30°C.
- Initiation of Reaction: Add 25 μL of [35S]GTPyS (final concentration 0.1 nM) to each well.
- Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
- Measurement: Measure the radioactivity using a microplate scintillation counter. No separation step is required.
- Data Analysis: Plot the scintillation counts against the logarithm of the SHAAGtide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Signaling Pathway and Experimental Workflow Visualizations

The binding of **SHAAGtide** to its G-protein coupled receptor (GPCR) is hypothesized to initiate a downstream signaling cascade involving the activation of Janus Kinase (JAK) and the subsequent phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3][4][5]



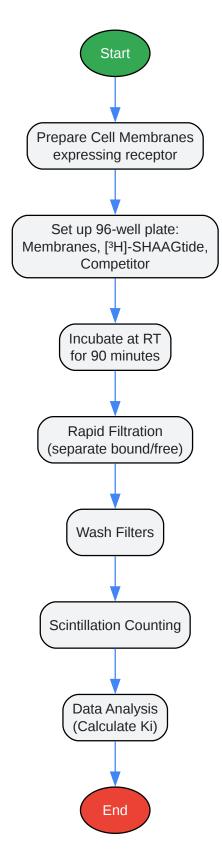


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Caption: Hypothetical **SHAAGtide**-induced JAK-STAT signaling pathway.



The following diagram illustrates the key steps in the radioligand receptor binding assay used to determine the binding affinity of **SHAAGtide**.





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Caption: Workflow for a competitive radioligand binding assay.

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